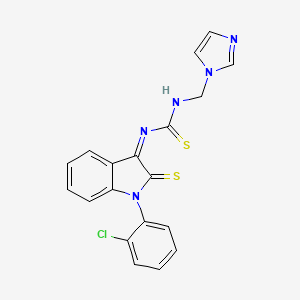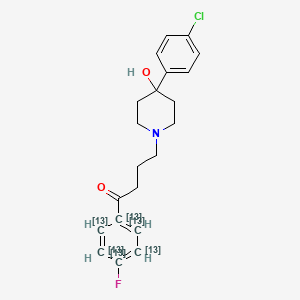
Hsp90-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsp90-IN-14 is a small molecule inhibitor targeting the heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone involved in the folding, stabilization, and activation of many proteins, including those associated with cancer progression. Inhibitors like this compound are being studied for their potential therapeutic applications in cancer treatment due to their ability to disrupt the function of Hsp90 and its client proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsp90-IN-14 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic route and reaction conditions can vary, but generally involve:
Formation of the Core Structure: This step often includes the construction of a heterocyclic core, which is a common feature in many Hsp90 inhibitors.
Functionalization: Introduction of various functional groups to enhance the binding affinity and specificity of the inhibitor towards Hsp90.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective purification techniques. The use of automated synthesis and purification systems can also enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Hsp90-IN-14 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, which can alter its chemical properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the molecule’s stability and reactivity.
Substitution: Replacement of one functional group with another, which can modify the molecule’s binding affinity and specificity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce more saturated compounds. Substitution reactions can yield a variety of functionalized derivatives with different pharmacological properties .
Scientific Research Applications
Hsp90-IN-14 has several scientific research applications, including:
Mechanism of Action
Hsp90-IN-14 exerts its effects by binding to the ATP-binding domain of Hsp90, thereby inhibiting its ATPase activity. This prevents the conformational changes required for the chaperone function of Hsp90, leading to the destabilization and degradation of its client proteins. The inhibition of Hsp90 affects multiple signaling pathways involved in cell growth, survival, and stress response, making it a promising target for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Hsp90-IN-14 include:
Geldanamycin: A natural product that inhibits Hsp90 by binding to its ATP-binding domain.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
Radicicol: Another natural product that inhibits Hsp90 by binding to its ATP-binding domain
Uniqueness of this compound
This compound is unique due to its specific binding affinity and selectivity towards Hsp90. Unlike some other inhibitors, this compound has been designed to minimize off-target effects and improve therapeutic efficacy. Its unique chemical structure allows for better interaction with the ATP-binding domain of Hsp90, making it a potent inhibitor with potential clinical applications .
Properties
Molecular Formula |
C14H8Cl2N4O4S |
|---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
2-[[2-[(4,5-dichloro-1H-pyrrole-2-carbonyl)amino]-1,3-benzothiazol-6-yl]amino]-2-oxoacetic acid |
InChI |
InChI=1S/C14H8Cl2N4O4S/c15-6-4-8(18-10(6)16)11(21)20-14-19-7-2-1-5(3-9(7)25-14)17-12(22)13(23)24/h1-4,18H,(H,17,22)(H,23,24)(H,19,20,21) |
InChI Key |
QJHQNFJZFZLWJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C(=O)O)SC(=N2)NC(=O)C3=CC(=C(N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)

![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
